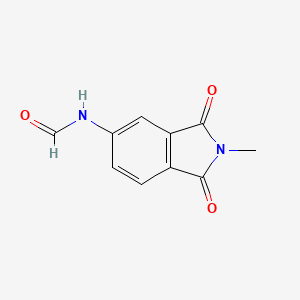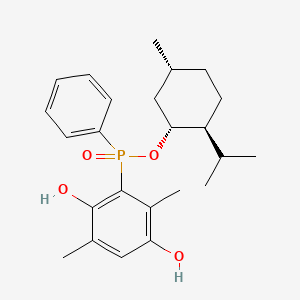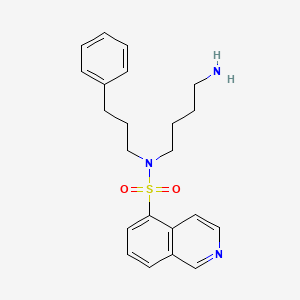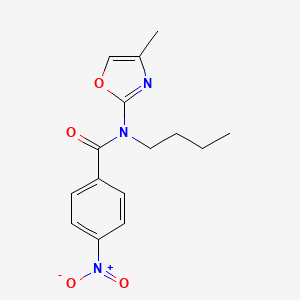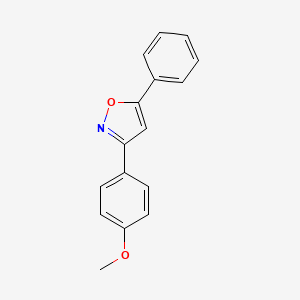
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(4-methoxyphenyl)-5-phenyl-isoxazole, can be achieved through various methods. One common approach involves the cyclization of β-keto oximes with hydroxylamine . Another method includes the use of ferric oxide nanocatalysts in a one-pot, three-component synthesis . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and environmentally friendly methods. The use of heterogeneous catalysts, such as nano-ferric oxide, allows for efficient synthesis with easy recovery and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert isoxazole derivatives to isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituting agents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, isoxazolines, and oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole, 3-(4-methoxyphenyl)-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
Comparison with Similar Compounds
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- can be compared with other similar compounds such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and exhibits different physical properties due to the presence of bromine and hydroxyl groups.
Isoxazole clubbed 1,3,4-oxadiazoles: These derivatives have shown significant antimicrobial and antitubercular activities.
Pyrazoles and 1,2,3-triazoles: These compounds share similar structural features and biological activities, making them useful analogs in medicinal chemistry.
Properties
CAS No. |
3672-52-4 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
WKUIJNBVNZBYOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
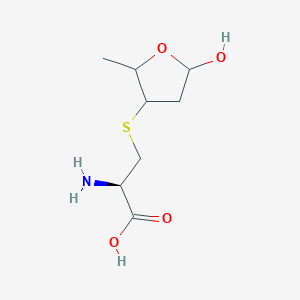
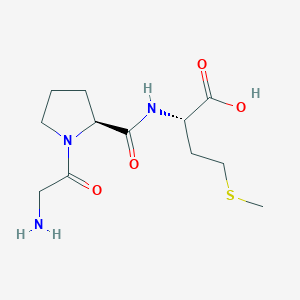
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
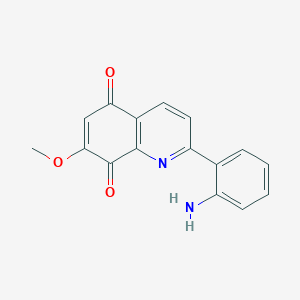
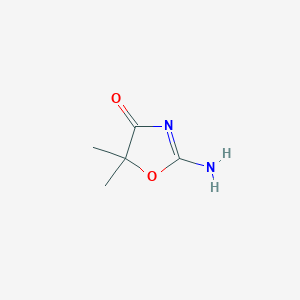
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
